N-[(4-Chlorophenyl)methyl]-N-methylacetamide
Description
N-[(4-Chlorophenyl)methyl]-N-methylacetamide is an acetamide derivative featuring a methyl group and a 4-chlorobenzyl substituent on the nitrogen atom. This compound belongs to the N-arylacetamide family, which is widely utilized as intermediates in organic synthesis and pharmaceutical research. The 4-chlorophenyl group introduces moderate electron-withdrawing effects, while the methyl group contributes steric and electronic properties that influence reactivity and physical characteristics.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(13)12(2)7-9-3-5-10(11)6-4-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPBSGXDZOWWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505100 | |
| Record name | N-[(4-Chlorophenyl)methyl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61582-50-1 | |
| Record name | N-[(4-Chlorophenyl)methyl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N-methylacetamide typically involves the reaction of 4-chlorobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzyl chloride+N-methylacetamideBase, Solvent, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[(4-Chlorophenyl)methyl]-N-methylacetamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows it to interact with biological targets, making it suitable for drug development:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group present in related compounds has been shown to inhibit bacterial growth by targeting essential enzymes.
- Anti-inflammatory Properties : Research indicates that derivatives of N-methylacetamide can serve as anti-inflammatory agents by inhibiting the activity of lipoxygenase (LOX), an enzyme involved in inflammatory processes .
Chemical Synthesis
This compound serves as an important building block in organic synthesis:
- Synthesis of Complex Molecules : this compound can be utilized to synthesize more complex organic molecules through various chemical reactions such as electrophilic substitution and nucleophilic addition .
Materials Science
The compound's unique chemical structure makes it valuable in the development of new materials:
- Polymer Chemistry : Its derivatives may be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound revealed significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial enzymes, which are critical for cell wall synthesis .
Case Study 2: Drug Development for Inflammatory Diseases
Research focused on the anti-inflammatory potential of N-methylacetamide derivatives demonstrated their efficacy in inhibiting LOX activity. This suggests that these compounds could be developed into therapeutic agents for treating conditions like asthma and arthritis .
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and key features of N-[(4-Chlorophenyl)methyl]-N-methylacetamide and related compounds:
Substituent Effects on Reactivity and Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, enhancing the electrophilicity of the acetamide carbonyl compared to electron-donating groups (e.g., 4-methylphenyl in ). This increases susceptibility to nucleophilic attack, useful in condensation reactions .
- Strong electron-withdrawing groups like nitro () or sulfonyl () significantly lower pKa values, making the N–H proton more acidic and reactive in deprotonation-driven reactions.
- In contrast, smaller substituents (e.g., methyl in ) allow tighter molecular packing, as seen in crystal structures with intermolecular hydrogen bonds (e.g., C–H⋯O interactions in and ) .
- For example, sulfonamide derivatives () are explored for enzyme inhibition, and the compound in shows IC₅₀ = 1.0 μM against LDL-associated phospholipase A₂, suggesting therapeutic relevance .
Key Research Findings and Data
Table 2: Comparative Physical and Chemical Properties
Biological Activity
N-[(4-Chlorophenyl)methyl]-N-methylacetamide, also referred to as 2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide, is a synthetic organic compound that has garnered attention for its potential biological activities , particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chloro group and a chlorophenyl moiety, which contribute to its unique biological interactions. The molecular formula is CHClNO, indicating a combination of aromatic and aliphatic functional groups that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 200.66 g/mol |
| Melting Point | 65-67 °C |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at the University of Lübeck, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL, indicating promising antimicrobial potential (source: ).
Anticancer Activity
The anticancer properties of this compound have also been explored. Preliminary findings suggest that the compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
The mechanism by which this compound exerts its anticancer effects involves interactions with molecular targets such as enzymes and receptors involved in cell proliferation and survival. Specifically, it is believed to inhibit certain kinases that play a crucial role in tumor growth (source: ).
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition zone: 15 mm |
| Escherichia coli | Inhibition zone: 12 mm | |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. For instance, modifications to the chloro group or the acetamide moiety have been shown to improve binding affinity to target proteins involved in disease processes (source: ).
Case Study: Structure-Activity Relationship
A structure-based optimization study revealed that derivatives with additional halogen substitutions exhibited increased potency against cancer cell lines, suggesting that further chemical modifications could yield even more effective therapeutic agents (source: ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
